2-(3,5-Dichlorphenyl)malonsäure

Übersicht

Beschreibung

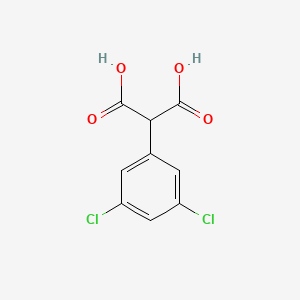

2-(3,5-Dichlorophenyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a malonic acid core substituted with a 3,5-dichlorophenyl group

Wissenschaftliche Forschungsanwendungen

Pesticide Development

2-(3,5-Dichlorophenyl)malonic acid serves as an intermediate in the synthesis of Dicloromezotiaz, a commercial insecticide effective against lepidopteran pests. This compound is noted for its unique mode of action, which can enhance pest control strategies in agricultural practices. The synthesis pathway involves the reaction of this malonic acid derivative with various reagents to yield the final insecticide product .

Plant Growth Regulation

Research indicates that malonic acid derivatives can increase crop yields and improve plant growth responses. These compounds have been shown to prevent fruit drop and enhance rooting in cuttings, making them valuable for agricultural biotechnology . The mechanisms by which these compounds exert their effects involve modulation of plant hormonal pathways.

Antibacterial Activity

Studies have demonstrated that derivatives of malonic acid exhibit significant antibacterial properties. In particular, compounds related to 2-(3,5-Dichlorophenyl)malonic acid have been explored for their inhibitory effects on bacterial enzymes involved in peptidoglycan biosynthesis, such as MurB. These studies reveal that such compounds can effectively inhibit the growth of gram-positive bacteria, including antibiotic-resistant strains .

Synthesis of Therapeutic Agents

The compound is also utilized in the synthesis of various therapeutic agents. For instance, it plays a role in the preparation of 1-deoxy-1-methylamino-D-glucitol derivatives used in treating transthyretin amyloidosis, a condition characterized by amyloid deposits affecting nerve tissues . The ability to synthesize high-purity intermediates is crucial for developing effective treatments.

Data Table: Comparative Analysis of Applications

Case Studies and Research Findings

- Insecticidal Efficacy : A study highlighted the effectiveness of Dicloromezotiaz synthesized from 2-(3,5-Dichlorophenyl)malonic acid in controlling pest populations in agricultural settings. Field trials demonstrated a significant reduction in pest damage compared to untreated controls.

- Antibacterial Trials : Research involving the antibacterial properties of malonic acid derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications.

- Plant Growth Regulation Studies : Experiments conducted on various crops revealed that applying malonic acid derivatives resulted in improved growth metrics and higher yield outputs compared to traditional growth regulators.

Wirkmechanismus

Target of Action

It’s worth noting that malonic acid derivatives have been found to exhibit a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

2-(3,5-Dichlorophenyl)malonic acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent Dicloromezotiaz is known to provide a useful control tool for lepidopteran pests, indicating an underexploited mode of action among these pests .

Biochemical Pathways

For instance, malonic acid is an intermediate in the cytoplasmic reductive tricarboxylic acid (rTCA) pathway . In this pathway, oxaloacetate is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase .

Pharmacokinetics

The compound’s solubility in acetone, dichloromethane, and methanol may influence its bioavailability.

Result of Action

As an intermediate in the synthesis of dicloromezotiaz, it contributes to the efficacy of this commercial pest control agent .

Action Environment

The compound’s stability in different solvents may suggest that its action and efficacy could be influenced by the solvent environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)malonic acid typically involves the reaction of malonic acid with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the malonic acid anion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3,5-Dichlorophenyl)malonic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dichlorophenyl)malonic acid can undergo various chemical reactions, including:

Decarboxylation: When heated, it can lose a carbon dioxide molecule to form a substituted phenylacetic acid.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Decarboxylation: Typically requires heating, often in the presence of a catalyst.

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Condensation Reactions: Usually carried out in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or using acid catalysts.

Major Products Formed

Decarboxylation: Produces 3,5-dichlorophenylacetic acid.

Substitution Reactions: Yields various substituted malonic acid derivatives depending on the nucleophile used.

Condensation Reactions: Forms amides or esters of 2-(3,5-Dichlorophenyl)malonic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylmalonic Acid: Similar structure but with a methyl group instead of a 3,5-dichlorophenyl group.

2-Ethylmalonic Acid: Features an ethyl group in place of the 3,5-dichlorophenyl group.

2-Phenylmalonic Acid: Contains a phenyl group instead of the 3,5-dichlorophenyl group.

Uniqueness

2-(3,5-Dichlorophenyl)malonic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and scientific research.

Biologische Aktivität

2-(3,5-Dichlorophenyl)malonic acid (CAS No. 1443412-41-6) is an organic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

2-(3,5-Dichlorophenyl)malonic acid is a derivative of malonic acid characterized by the presence of a 3,5-dichlorophenyl group. This substitution significantly influences its chemical properties and biological activities. The compound has been identified as an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent, highlighting its relevance in agricultural applications.

The biological activity of 2-(3,5-Dichlorophenyl)malonic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, it may affect peptidoglycan biosynthesis in bacteria by targeting specific enzymes involved in this pathway .

- Chemical Reactivity : The presence of the dichlorophenyl group enhances the compound's reactivity towards nucleophiles, allowing it to participate in various chemical reactions such as decarboxylation and substitution reactions.

Antimicrobial Properties

Research indicates that malonic acid derivatives exhibit antimicrobial activity against a range of pathogens. For instance:

- Antibacterial Activity : Studies have demonstrated that compounds structurally related to 2-(3,5-Dichlorophenyl)malonic acid can inhibit the growth of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains . The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.25 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antichlamydial Activity : Some derivatives have shown selective activity against Chlamydia species, suggesting potential for developing targeted treatments for chlamydial infections .

Toxicity Studies

Preliminary toxicity assessments indicate that 2-(3,5-Dichlorophenyl)malonic acid and its derivatives do not exhibit significant cytotoxicity towards human cells at therapeutic concentrations. This characteristic is crucial for their potential use in medicinal applications .

Synthesis and Evaluation

A study focused on synthesizing various derivatives based on the malonic acid framework found that modifications to the dichlorophenyl group can enhance biological activity. For example, altering substituents on the phenyl ring led to variations in antibacterial potency .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 2-(3,5-Dichlorophenyl)malonic acid compared to structurally similar compounds:

| Compound | Antibacterial Activity (MIC μg/ml) | Antichlamydial Activity | Toxicity (Human Cells) |

|---|---|---|---|

| 2-(3,5-Dichlorophenyl)malonic acid | 0.25 - 16 | Moderate | Low |

| 2-Methylmalonic Acid | >64 | None | Moderate |

| 2-Phenylmalonic Acid | >32 | Low | Moderate |

Eigenschaften

IUPAC Name |

2-(3,5-dichlorophenyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNQGHZDKPTGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.